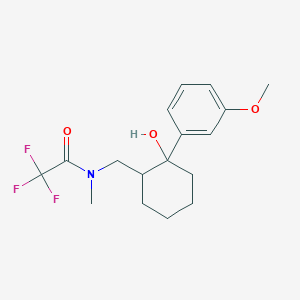

(+/-)-N-DesmethylTrifluoroacetotramadol-d3

説明

Contextualization within Tramadol (B15222) Metabolism Research and Advanced Analytical Chemistry

Tramadol, a widely used analgesic, undergoes extensive metabolism in the body, primarily through two major pathways: O-demethylation and N-demethylation. nih.govjocpr.com The N-demethylation pathway leads to the formation of N-desmethyltramadol (NDT), a significant metabolite. nih.gov The study of these metabolic pathways is crucial for understanding the drug's efficacy and potential for drug-drug interactions.

Advanced analytical techniques, particularly those coupling chromatography with mass spectrometry (MS), are essential for the accurate measurement of tramadol and its metabolites in biological matrices. nih.govnih.gov However, the inherent variability in sample preparation and instrument response necessitates the use of internal standards to ensure the precision and accuracy of quantitative results. scispace.comnih.gov

Significance of Stable Isotope-Labeled and Derivatized Analogs in Modern Bioanalytical Methodologies

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency in the mass spectrometer, thus compensating for variations in the analytical process. scispace.com Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative bioanalysis using mass spectrometry. nih.govacanthusresearch.comchromatographyonline.com By incorporating stable isotopes such as deuterium (B1214612) (d), the mass of the internal standard is increased without significantly altering its chemical and physical properties. acanthusresearch.comnih.govresearchgate.net This mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar behavior during sample processing and analysis ensures accurate quantification. acanthusresearch.com

Furthermore, derivatization is a chemical modification technique used to improve the analytical characteristics of a compound. research-solution.comgreyhoundchrom.com In the context of gas chromatography (GC), derivatization can increase the volatility and thermal stability of polar compounds, leading to improved chromatographic peak shape and sensitivity. research-solution.com Trifluoroacetylation, the introduction of a trifluoroacetyl group, is a common derivatization strategy that can enhance the volatility of compounds containing hydroxyl or amino groups. nih.govmdpi.comsigmaaldrich.com

(+/-)-N-DesmethylTrifluoroacetotramadol-d3 is a molecule that ingeniously combines both of these principles. The "d3" designation indicates that three hydrogen atoms have been replaced by deuterium, making it a stable isotope-labeled analog of N-desmethyltramadol. The "Trifluoroaceto" prefix signifies that the N-desmethyltramadol has been derivatized with a trifluoroacetyl group. This dual modification makes it an exceptionally effective internal standard for the quantification of N-desmethyltramadol, particularly in GC-MS based methods.

Detailed Research Findings

The utility of this compound is best understood by examining the specific advantages it confers in a bioanalytical workflow.

Table 1: Properties and Analytical Significance of this compound

| Feature | Description | Significance in Bioanalysis |

| Core Structure | N-Desmethyltramadol | Represents a key metabolite of tramadol, allowing for direct monitoring of the N-demethylation pathway. nih.gov |

| Stable Isotope Labeling (d3) | Incorporation of three deuterium atoms. | Provides a mass shift for differentiation from the endogenous analyte in mass spectrometry, ensuring accurate quantification by correcting for matrix effects and extraction variability. nih.govacanthusresearch.com |

| Derivatization (Trifluoroaceto) | Addition of a trifluoroacetyl group. | Increases volatility and thermal stability, improving chromatographic performance in GC analysis. This leads to sharper peaks and enhanced sensitivity. research-solution.commdpi.com |

The synthesis of such a specialized molecule involves a multi-step process, beginning with the synthesis of tramadol or its precursors, followed by N-demethylation, deuteration, and finally trifluoroacetylation. researchgate.netredalyc.org The careful placement of the deuterium labels on non-exchangeable positions is crucial to maintain the stability of the label throughout the analytical process. acanthusresearch.com

In a typical analytical scenario, a known amount of this compound is added to a biological sample (e.g., plasma or urine) containing the target analyte, N-desmethyltramadol. Both the analyte and the internal standard are then extracted, derivatized (if the analyte itself is not already derivatized), and analyzed by GC-MS. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample. This ratiometric approach effectively cancels out most of the analytical variability, leading to highly reliable results.

Structure

3D Structure

特性

分子式 |

C17H22F3NO3 |

|---|---|

分子量 |

345.36 g/mol |

IUPAC名 |

2,2,2-trifluoro-N-[[2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl]-N-methylacetamide |

InChI |

InChI=1S/C17H22F3NO3/c1-21(15(22)17(18,19)20)11-13-6-3-4-9-16(13,23)12-7-5-8-14(10-12)24-2/h5,7-8,10,13,23H,3-4,6,9,11H2,1-2H3 |

InChIキー |

XWSNZUCHMFOJSF-UHFFFAOYSA-N |

正規SMILES |

CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)C(=O)C(F)(F)F |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Tramadol Metabolite Analogs

Rationale for Deuterium (B1214612) Incorporation in N-Desmethyltramadol Scaffolds for Analytical Applications

In quantitative analysis, particularly when using mass spectrometry, an internal standard is essential to control for variability during sample preparation and analysis. aptochem.com The ideal internal standard is a stable, isotopically labeled version of the analyte. aptochem.comacanthusresearch.com For the analysis of N-desmethyltramadol, a major metabolite of tramadol (B15222), (+/-)-N-Desmethyltramadol-d3 serves this purpose. unibe.ch

The incorporation of deuterium (a stable, non-radioactive isotope of hydrogen) into the N-desmethyltramadol structure offers several key advantages:

Chemical and Physical Similarity : Deuterated standards are chemically and physically almost identical to their non-labeled counterparts. szabo-scandic.com This means they exhibit nearly the same chromatographic retention time, extraction recovery, and ionization response. aptochem.com This co-elution is critical as it ensures that both the analyte and the standard experience the same conditions, including any potential matrix effects or ionization suppression, throughout the analytical process. clearsynth.comscispace.com

Mass Differentiation : Despite their chemical similarities, the deuterated standard is easily distinguished from the analyte by a mass spectrometer due to its higher mass. clearsynth.com The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms, resulting in a mass increase of three daltons. This mass shift is sufficient to prevent signal overlap from the natural isotopic distribution of the unlabeled analyte. aptochem.com

Improved Accuracy and Precision : By adding a known quantity of the deuterated internal standard to a sample, the analyte's concentration can be determined by comparing the ratio of the analyte's signal to the standard's signal. clearsynth.com This ratiometric measurement corrects for variations in sample volume, extraction efficiency, and instrument response, leading to highly accurate and reproducible quantification. clearsynth.comscispace.com The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry. scispace.com

The stability of the deuterium labels is crucial; they must be placed on non-exchangeable positions within the molecule, such as on a carbon atom not adjacent to a heteroatom, to prevent their loss during sample handling or analysis. acanthusresearch.com

Trifluoroacetylation as a Derivatization Approach for Enhancing Analyte Characteristics

Derivatization is a chemical modification technique used to convert a compound into a product with properties that are better suited for a particular analytical method. research-solution.com For the analysis of polar compounds like N-desmethyltramadol by gas chromatography-mass spectrometry (GC-MS), trifluoroacetylation is a common and effective strategy. acs.orgresearchgate.net This involves reacting the analyte with an agent like trifluoroacetic anhydride (B1165640) (TFAA). mdpi.comtcichemicals.com

Trifluoroacetylation is a type of acylation reaction. research-solution.com In the case of N-desmethyltramadol, which contains a secondary amine (-NH) and a hydroxyl (-OH) group, both are active sites for this reaction. The reaction proceeds via nucleophilic acyl substitution. libretexts.org

The mechanism involves the following steps:

Nucleophilic Attack : The lone pair of electrons on the nitrogen of the amine group (or the oxygen of the hydroxyl group) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of trifluoroacetic anhydride (TFAA). libretexts.orglibretexts.org

Formation of Tetrahedral Intermediate : This attack forms an unstable tetrahedral intermediate. libretexts.org

Leaving Group Elimination : The intermediate collapses, reforming the carbonyl double bond and eliminating a trifluoroacetate (B77799) anion, which is a good leaving group. libretexts.orglibretexts.org

Deprotonation : A base, often a non-nucleophilic amine like pyridine, is typically added to the reaction to neutralize the protonated amide/ester and the trifluoroacetic acid byproduct, driving the reaction to completion. libretexts.orgquora.com

The result is the replacement of the active hydrogens on the amine and hydroxyl groups with trifluoroacetyl (TFA) groups. mdpi.comresearchgate.net

The derivatization of N-desmethyltramadol-d3 with TFA groups significantly improves its suitability for gas chromatography (GC). acs.orgnih.gov The primary metabolite O-desmethyltramadol, which is structurally similar, is known to have unsatisfactory chromatographic characteristics without derivatization. nih.gov

Key improvements include:

Increased Volatility : The TFA groups replace the polar N-H and O-H bonds, reducing intermolecular hydrogen bonding. This lowers the boiling point of the compound, making it more volatile and amenable to analysis in the gas phase. research-solution.com

Improved Peak Shape and Resolution : Polar analytes often interact with active sites on the GC column, leading to peak tailing. researchgate.netnih.gov Derivatization masks these polar functional groups, resulting in more symmetrical (Gaussian) peaks, which improves separation from other components in the sample (resolution) and enhances quantification accuracy. acs.orgmdpi.comresearchgate.net

Enhanced Thermal Stability : The resulting trifluoroacetamide (B147638) and ester are generally more thermally stable than the parent amine and alcohol, preventing degradation at the high temperatures used in the GC injector and column. mdpi.com

| Property | Before Derivatization (N-Desmethyltramadol) | After Derivatization (N-DesmethylTrifluoroacetotramadol) | Reason for Change |

|---|---|---|---|

| Polarity | High (due to -NH and -OH groups) | Low | Masking of polar functional groups by nonpolar TFA groups. |

| Volatility | Low | High | Reduced hydrogen bonding increases vapor pressure. research-solution.com |

| Thermal Stability | Moderate | High | TFA derivatives are more resistant to thermal degradation. mdpi.com |

| GC Peak Shape | Often broad with tailing. nih.gov | Sharp and symmetrical. acs.orgmdpi.com | Minimized interaction with active sites in the GC system. researchgate.net |

Trifluoroacetylation profoundly affects how the molecule behaves in the mass spectrometer, particularly with electron impact (EI) ionization, which is common in GC-MS. researchgate.netresearchgate.net

Ionization Efficiency : While trifluoroacetic acid (TFA) itself is known to cause signal suppression in some forms of mass spectrometry like electrospray ionization (ESI), the incorporation of a trifluoroacetyl group into the analyte can enhance ionization in other contexts and improve detection. nih.govresearchgate.netnih.gov The halogenated acyl group enhances the electron affinity of the derivative. researchgate.net This can lead to a more stable molecular ion or more predictable fragmentation, ultimately improving detection sensitivity in modes like selected ion monitoring (SIM). mdpi.com

Fragmentation Patterns : The primary advantage of trifluoroacetylation in MS is the generation of characteristic and predictable fragmentation patterns. researchgate.netresearchgate.net The electron-withdrawing nature of the TFA group directs how the molecule breaks apart upon ionization. researchgate.netchemguide.co.uk In amine-containing compounds like N-desmethyltramadol, cleavage of the bond alpha (α) to the amide nitrogen is a dominant fragmentation pathway. researchgate.net This leads to the formation of prominent, high-mass fragment ions that are specific to the analyte, which is highly beneficial for both qualitative identification and quantitative analysis. mdpi.comresearchgate.net For example, studies on similar trifluoroacetylated compounds show characteristic fragmentation that provides clear structural information. researchgate.netresearchgate.net

| Fragmentation Process | Description | Expected Outcome |

|---|---|---|

| α-Cleavage | Bond cleavage adjacent to the newly formed amide nitrogen. researchgate.net | Produces a stable, high-mass iminium cation fragment, often the base peak. researchgate.net |

| Loss of TFA Group | Cleavage of the C-N or C-O bond to the trifluoroacetyl group. | Can result in fragments corresponding to the original molecule minus the derivative group. |

| McLafferty Rearrangement | Rearrangement involving a gamma-hydrogen transfer, common in carbonyl compounds. researchgate.net | May produce additional characteristic neutral losses and fragment ions. |

Purification and Analytical Characterization of Synthesized (+/-)-N-DesmethylTrifluoroacetotramadol-d3 for Reference Use

The synthesis of a chemical reference standard necessitates rigorous purification and characterization to ensure its identity, purity, and suitability for its intended use. creative-biolabs.comwho.intpharmtech.com Once this compound is synthesized, it must undergo a comprehensive quality assessment. matestlabs.com

Purification : The crude synthetic product will likely contain unreacted starting materials, byproducts, and other impurities. Further purification is often required to achieve the high purity (often >99%) needed for a primary reference standard. eurofins.com Common techniques include:

Chromatography : Preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography are powerful methods for isolating the desired compound from complex mixtures. matestlabs.com

Recrystallization : If the compound is a stable solid, recrystallization can be an effective method to remove impurities. eurofins.com

Analytical Characterization : A suite of orthogonal (different and independent) analytical techniques is employed to confirm the structure and assess the purity of the final product. creative-biolabs.comeurofins.com

Structural Confirmation :

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. researchgate.net It also confirms the successful incorporation of the deuterium atoms and the trifluoroacetyl groups.

Purity Assessment :

Chromatographic Purity : HPLC with UV or MS detection, and GC with Flame Ionization Detection (FID), are used to determine the area percentage of the main peak relative to any impurities. creative-biolabs.comwho.int

Isotopic Purity : MS is used to determine the percentage of the d3-labeled compound relative to any unlabeled (d0) or lesser-labeled (d1, d2) species. researchgate.netresearchgate.net

Residual Solvent and Water Content : Techniques like GC-Headspace, Loss on Drying (LOD), Karl Fischer titration (KF), and Thermogravimetric Analysis (TGA) are used to quantify residual solvents and water, which are common impurities. eurofins.com

The final, fully characterized this compound can then be used as a reliable internal standard for the accurate quantification of N-desmethyltramadol in clinical and forensic samples. unibe.chnih.gov

The Foundational Role of +/ N Desmethyltrifluoroacetotramadol D3 As a Stable Isotope Labeled Internal Standard Silis

Principles of Stable Isotope Dilution Mass Spectrometry in Quantitative Bioanalysis

Stable isotope dilution (SID) mass spectrometry is a powerful technique for the accurate quantification of analytes in complex biological matrices. nih.govnih.gov The core principle of SID-MS involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, such as (+/-)-N-Desmethyltrifluoroacetotramadol-d3, to a sample prior to any sample preparation steps. nih.gov This labeled compound, or internal standard, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). acanthusresearch.comscioninstruments.com

Because the SILIS and the endogenous analyte exhibit nearly identical physicochemical properties, they behave similarly during extraction, derivatization, and chromatographic separation. acanthusresearch.com Any loss of the analyte during sample processing will be accompanied by a proportional loss of the SILIS. agnopharma.com In the mass spectrometer, the analyte and the SILIS are distinguished by their mass-to-charge (m/z) ratios. scispace.com By measuring the ratio of the signal intensity of the analyte to that of the SILIS, an accurate determination of the analyte's concentration can be made, effectively correcting for procedural variations. nih.govclearsynth.com This methodology provides the highest possible analytical specificity for quantitative determinations. nih.gov

A study on the enantiomers of tramadol (B15222) and its metabolites in human whole blood utilized tramadol-(¹³C-D₃) and O-desmethyl-cis-tramadol-D₆ as internal standards, demonstrating the application of SID-MS in a complex bioanalytical method. nih.govresearchgate.net The validation of such methods often includes rigorous assessment of parameters like selectivity, matrix effects, linearity, and precision to ensure reliable results. nih.govresearchgate.net

Advantages of Deuterated Internal Standards in Compensating for Analytical Variability

Deuterated internal standards, like this compound, offer significant advantages in minimizing the impact of analytical variability, which is inherent in bioanalytical methods. clearsynth.com Mass spectrometry, being a highly sensitive technique, can be affected by minor fluctuations during sample preparation and analysis. scioninstruments.com The use of a deuterated internal standard provides a stable reference point to correct for these variations. scioninstruments.com

Normalization of Matrix Effects in Complex Biological Matrices

Biological matrices such as blood, plasma, and urine are complex mixtures of endogenous compounds like proteins, lipids, and salts. longdom.orgnih.gov These components can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. longdom.orgkcasbio.com The matrix effect is a major challenge in LC-MS/MS analysis and can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of the results. longdom.orgmyadlm.org

A key advantage of using a deuterated internal standard is its ability to compensate for these matrix effects. clearsynth.comkcasbio.com Since the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. longdom.orgkcasbio.com Consequently, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification even in the presence of significant matrix effects. longdom.org The use of a stable isotope-labeled internal standard is considered the 'gold standard' for mitigating the impact of matrix effects. nih.gov

A study evaluating matrix effects in the analysis of gut metabolites in plasma utilized a deuterated internal standard to characterize the suppression or enhancement of ionization from the biological matrix. researchgate.net The results highlighted the importance of such standards in ensuring data accuracy.

Mitigation of Ion Suppression and Enhancement Phenomena in LC-MS/MS Analysis

Ion suppression and enhancement are specific types of matrix effects that occur during the electrospray ionization (ESI) process in LC-MS/MS. longdom.org Co-eluting matrix components can compete with the analyte for the limited charge available in the ESI source, leading to a reduction in the analyte's ion signal (ion suppression). longdom.org Conversely, some matrix components can facilitate the ionization of the analyte, causing an increase in its signal (ion enhancement). longdom.org

The use of a deuterated internal standard is a primary strategy to mitigate these phenomena. longdom.orgnih.gov By co-eluting with the analyte, the deuterated standard experiences the same ionization conditions and, therefore, the same degree of suppression or enhancement. longdom.orgkcasbio.com This co-elution ensures that the ratio of the analyte to the internal standard remains unaffected by these variations in ionization efficiency, leading to more reliable and accurate quantitative results. nih.gov While not always a perfect solution, the use of isotopically labeled internal standards is one of the most effective ways to counteract ion suppression. myadlm.orgchromforum.org

Comparative Performance of Deuterium Labeled Analogs versus Other Isotopic Labels (e.g., ¹³C, ¹⁵N)

While deuterium labeling is common due to the relative ease and lower cost of synthesis, other stable isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) are also used for creating internal standards. acanthusresearch.comsymeres.com The choice of isotopic label can influence the performance of the internal standard in an analytical assay. sigmaaldrich.com

| Feature | Deuterium (D) | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) |

| Cost of Synthesis | Generally lower | Generally higher | Synthesis can be complex |

| Potential for Exchange | Can exchange with protons in solution or ion source | Not susceptible to exchange | Not susceptible to exchange |

| Chromatographic Co-elution | May exhibit slight retention time shifts | Typically co-elutes perfectly | Typically co-elutes perfectly |

| Isotopic Purity | Typically lower than ¹³C | High isotopic purity (e.g., 99.5%) | High isotopic purity |

| Mass Shift | +1 amu per deuterium atom | +1 amu per ¹³C atom | +1 amu per ¹⁵N atom |

| Common Applications | Widely used in various bioanalytical assays | Preferred for high-precision studies | Used when C and D labeling is not feasible |

This table provides a general comparison of common stable isotopic labels used in the synthesis of internal standards.

Isotopic Purity and Potential for Cross-Talk or Scrambling in Mass Spectrometric Detection

Isotopic purity is a critical parameter for a SILIS. nih.govrsc.org The internal standard should have a high degree of isotopic enrichment and be free from contamination with the unlabeled analyte. scispace.com If the internal standard contains a significant amount of the unlabeled analyte, it will contribute to the analyte's signal, leading to an overestimation of the analyte's concentration. scispace.com This is often referred to as "cross-talk." scispace.com To avoid this, a mass difference of at least 3 atomic mass units (amu) between the analyte and the SILIS is generally recommended. scispace.com

Deuterium-labeled standards can sometimes undergo hydrogen-deuterium (H-D) exchange or "scrambling" in the ion source of the mass spectrometer or in solution. sigmaaldrich.comresearchgate.net This can lead to a loss of deuterium from the internal standard, which can compromise the accuracy of the assay. sigmaaldrich.comresearchgate.net The stability of the deuterium label is therefore a crucial consideration, and labels should be placed in non-exchangeable positions within the molecule. acanthusresearch.com

Carbon-13 and nitrogen-15 labeled standards are not susceptible to this exchange, making them more robust in this regard. sigmaaldrich.comacanthusresearch.com They can also be synthesized with very high isotopic purity. sigmaaldrich.com However, the potential for scrambling with deuterium-labeled standards can often be mitigated by careful selection of mass spectrometer source conditions and by choosing appropriate fragment ions for monitoring in MS/MS analysis. researchgate.net

Validation Parameters for Internal Standard Utility and Stability

The utility of a stable isotope-labeled internal standard (SILIS) such as this compound hinges on a rigorous validation process. This process establishes the compound's suitability for its intended analytical application, ensuring that it can reliably correct for variations during sample processing and analysis. The key validation parameters, as discussed in this section, are founded on principles of analytical chemistry designed to guarantee the accuracy and precision of quantitative results.

The primary role of an internal standard is to compensate for potential analyte loss during sample extraction and to mitigate the variability introduced by the analytical instrument, particularly in mass spectrometry. nih.govfda.gov For a SILIS to be effective, its chemical and physical properties must be nearly identical to the analyte it is meant to track. almacgroup.com The validation of this compound would therefore involve a series of experiments to confirm its performance against established criteria for accuracy, precision, linearity, and stability.

A crucial aspect of validation is assessing the isotopic purity of the SILIS. The presence of unlabeled analyte in the internal standard can artificially inflate the measured concentration of the target analyte, compromising the accuracy of the results. nih.gov Therefore, the isotopic enrichment of this compound must be determined and shown to be high, typically with the deuterated form representing a significant majority of the compound.

Furthermore, the stability of the internal standard under various conditions is paramount. The compound must remain intact and not degrade during sample storage and processing. Stability studies are conducted to evaluate the compound's robustness under different temperatures and timeframes. These studies are essential for establishing appropriate storage conditions and ensuring the integrity of the analytical results over time.

The following subsections detail the specific validation parameters and present typical data that would be generated during the validation of this compound as a stable isotope-labeled internal standard.

Detailed Research Findings

Research into the validation of a SILIS like this compound would focus on its performance within a specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The findings would be expected to demonstrate that the internal standard co-elutes with the target analyte and effectively compensates for any matrix effects or variations in ionization efficiency.

The validation would include experiments to determine the limit of detection (LOD) and the lower limit of quantification (LLOQ) for the analytical method using the SILIS. These parameters define the sensitivity of the method. The accuracy and precision of the method would be assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The results of these experiments would need to fall within acceptable limits as defined by regulatory guidelines. For instance, the precision, measured as the relative standard deviation (RSD), should typically be less than 15%, and the accuracy should be within 85-115% of the nominal concentration.

The linearity of the method is another critical parameter. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.

Stability studies are also a key component of the research findings. These studies would assess the stability of this compound in the stock solution and in biological matrices under various storage conditions (e.g., room temperature, refrigerated, and frozen) and through multiple freeze-thaw cycles. The results would demonstrate the time frame over which the compound remains stable and can be reliably used.

The following interactive data tables illustrate the kind of data that would be generated and analyzed during the validation process.

Table 1: Linearity of Analytical Method using this compound This table shows a typical calibration curve for the quantification of the target analyte using this compound as the internal standard.

| Nominal Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1 | 1520 | 15100 | 0.1007 | 1.01 | 101.0 |

| 5 | 7650 | 15250 | 0.5016 | 5.02 | 100.4 |

| 10 | 15300 | 15180 | 1.0079 | 10.08 | 100.8 |

| 50 | 75900 | 15050 | 5.0432 | 50.43 | 100.9 |

| 100 | 151800 | 15120 | 10.0397 | 100.40 | 100.4 |

| 500 | 760500 | 15210 | 50.0000 | 500.00 | 100.0 |

Correlation Coefficient (r²): 0.9998

Table 2: Accuracy and Precision of Quality Control Samples This table presents the results of the analysis of quality control (QC) samples at three different concentrations to assess the accuracy and precision of the analytical method.

| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Low | 3 | 2.95 | 98.3 | 4.5 | 5.2 |

| Medium | 75 | 76.2 | 101.6 | 3.1 | 4.0 |

| High | 400 | 395.8 | 98.9 | 2.8 | 3.5 |

Table 3: Stability of this compound in Solution This table summarizes the stability of a stock solution of the internal standard under different storage conditions over a period of 30 days.

| Storage Condition | Day 0 Concentration (%) | Day 7 Concentration (%) | Day 14 Concentration (%) | Day 30 Concentration (%) |

| Room Temperature (20-25°C) | 100 | 99.5 | 98.9 | 97.5 |

| Refrigerated (2-8°C) | 100 | 100.1 | 99.8 | 99.6 |

| Frozen (-20°C) | 100 | 99.9 | 100.2 | 99.9 |

Advanced Analytical Methodologies Employing +/ N Desmethyltrifluoroacetotramadol D3

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification of Tramadol (B15222) Metabolites

LC-MS/MS is a powerful and widely adopted technique for the quantitative analysis of tramadol and its metabolites in biological samples like plasma and urine. pharmacompass.commdpi.com Its high sensitivity and specificity make it ideal for therapeutic drug monitoring and pharmacokinetic studies. mdpi.comnih.gov The use of a stable isotope-labeled internal standard, such as a deuterated and derivatized analog of N-desmethyltramadol, is fundamental to a robust method. It effectively compensates for variations during sample preparation, chromatography, and ionization, leading to highly reliable quantification. sigmaaldrich.com

Effective chromatographic separation is critical for distinguishing tramadol from its various metabolites, including O-desmethyltramadol (ODT), N-desmethyltramadol (NDT), and N,O-didesmethyltramadol (NODT), as well as from endogenous matrix components. nih.govresearchgate.net While derivatization is more common for GC-MS, the separation of structurally similar analogs in LC-MS/MS requires careful optimization of columns and mobile phases.

Researchers have successfully employed various column chemistries to achieve optimal separation. Reversed-phase columns, such as C18 and PFP (Pentafluorophenyl), are frequently used. nih.govresearchgate.netnih.gov For instance, a Poroshell 120 EC-C18 column (100 × 2.1 mm; 2.7 µm) has been used to separate tramadol and paracetamol effectively. nih.gov For enantioselective separations, which are important as different enantiomers can have different pharmacological effects, chiral columns like those with an alpha-1-acid glycoprotein (B1211001) (AGP) stationary phase are utilized. researchgate.net

The mobile phase composition is another key parameter. A typical mobile phase consists of a mixture of an aqueous component (like water with a formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (commonly acetonitrile (B52724) or methanol). mdpi.comresearchgate.net Gradient elution, where the proportion of the organic solvent is varied over time, is often necessary to resolve all analytes in a reasonable timeframe. nih.gov An isocratic elution with a mobile phase of methanol, water, and formic acid (30:70:0.1, v/v/v) has also been shown to be effective. nih.gov

Interactive Table: LC Column and Mobile Phase Conditions for Tramadol Metabolite Analysis

| Column Type | Dimensions | Mobile Phase Composition | Elution Mode | Reference |

|---|---|---|---|---|

| Purospher® STAR RP-18 | 50-2.1 mm, 2 µm | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile | Gradient | sigmaaldrich.com |

| Chiral AGP | Not specified | 0.8% acetonitrile and 99.2% ammonium acetate (20mM, pH 7.2) | Isocratic | researchgate.net |

| HyPURITY C18 | 150 x 4.6 mm, 5 µm | Methanol: water (35:65) with 0.2% formic acid | Isocratic | mdpi.com |

| Poroshell 120 EC-C18 | 100 × 2.1 mm, 2.7 µm | Methanol, water, formic acid (30:70:0.1, v/v/v) | Isocratic | nih.gov |

| Phenomenex PFP | 50x4.6 mm, 2.6 µm | Not specified | Not specified | researchgate.net |

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry scan mode that provides exceptional selectivity and sensitivity. nih.gov In an MRM experiment, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is then selected and detected in the third quadrupole (Q3). nih.gov This process creates a highly specific mass transition (precursor → product) for each compound.

For the analysis of tramadol and its metabolites, specific MRM transitions must be developed and optimized. The internal standard, (+/-)-N-DesmethylTrifluoroacetotramadol-d3, would have a precursor ion with a mass increased by 3 Daltons (due to the deuterium (B1214612) atoms) compared to its non-labeled counterpart. Its fragmentation pattern would be similar, allowing for a corresponding specific MRM transition.

Example MRM Transitions for Tramadol and Metabolites:

Tramadol (TMD): m/z 264.2 → 58.2 mdpi.com

O-desmethyltramadol (ODT/M1): m/z 250.3 → 58.2 mdpi.com

N-desmethyltramadol (NDT/M2): m/z 250.0 → 44.0 sigmaaldrich.com

The development of these transitions is a critical step in method development, ensuring that the assay can accurately detect and quantify the target analytes without interference from other compounds in the matrix. nih.govnih.gov

To ensure that an analytical method is reliable and suitable for its intended purpose, it must be validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA). pharmacompass.comnih.gov Validation involves assessing several key performance characteristics.

Linearity and Range: The method must demonstrate a linear relationship between the concentration of the analyte and the instrument response over a specified range. nih.gov For tramadol, linear ranges are often established from approximately 2.5 ng/mL to 500 ng/mL. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. ijpsjournal.com Both are typically assessed at multiple concentration levels (e.g., low, medium, and high QC samples). mdpi.com For bioanalytical methods, accuracy is often expected to be within ±15% of the nominal value (±20% at the LLOQ), and precision (expressed as relative standard deviation, RSD%) should also not exceed 15% (20% at the LLOQ). nih.gov

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov LLOQs for tramadol and its metabolites are frequently in the low ng/mL range, such as 1-12.5 ng/mL for tramadol and 0.5-2.5 ng/mL for its desmethylated metabolites. nih.govresearchgate.net

Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other components, including metabolites, impurities, and matrix components. ijpsjournal.com

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. Recoveries for tramadol and its metabolites are often greater than 85-90%. nih.govnih.gov

Stability: The stability of the analytes in the biological matrix must be evaluated under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage). researchgate.net

Interactive Table: Typical LC-MS/MS Method Validation Parameters for Tramadol

| Parameter | Typical Acceptance Criteria/Value | Reference |

|---|---|---|

| Linearity (r²) | > 0.99 | nih.gov |

| Linear Range (Tramadol) | 2.5–500 ng/mL | nih.gov |

| LLOQ (Tramadol) | 12.5 ng/mL | nih.gov |

| LLOQ (Metabolites) | 2.5 ng/mL | nih.gov |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | nih.gov |

| Precision (% RSD) | < 15% (< 20% at LLOQ) | mdpi.comnih.gov |

| Extraction Recovery | > 85% | nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Derivatized Analytes

Gas chromatography-mass spectrometry is another powerful technique for the analysis of tramadol. nih.govdergipark.org.tr However, tramadol and its metabolites contain polar functional groups (hydroxyl and amine) that make them non-volatile. Therefore, a chemical derivatization step is required to increase their volatility and thermal stability, making them suitable for GC analysis. researchgate.net

Derivatization is a critical sample preparation step for the GC-MS analysis of polar compounds. Trifluoroacetylation, which involves reacting the analyte with a reagent like trifluoroacetic anhydride (B1165640) (TFAA), is an effective method for this purpose. This reaction converts the polar -OH and -NH groups into non-polar trifluoroacetyl esters and amides, respectively. mdpi.com Another common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

The derivatization of the internal standard, this compound, would occur alongside the target analytes. The "trifluoroaceto" part of its name indicates it is the derivatized form, ready for use as a standard in this type of analysis.

Critical parameters for this reaction include:

Reagent Choice: TFAA or other acylating agents are chosen for their reactivity.

Reaction Conditions: The reaction is typically carried out by heating the sample with the derivatizing reagent at a specific temperature (e.g., 80°C) for a set amount of time (e.g., 45 minutes) to ensure the reaction goes to completion. researchgate.net

Solvent: The reaction is performed in an appropriate aprotic solvent.

Removal of Excess Reagent: After the reaction, any excess derivatizing agent is typically removed under a stream of nitrogen to prevent it from interfering with the chromatographic analysis. researchgate.net

This derivatization not only improves chromatographic properties but can also lead to the formation of specific, high-mass fragments in the mass spectrometer, which aids in selective detection. mdpi.com

The separation of derivatized tramadol and its metabolites is achieved on a GC column. The choice of column and the temperature program are crucial for achieving good resolution between the different compounds.

GC Column Selection: For the analysis of derivatized, relatively non-polar compounds like trifluoroacetylated tramadol, a low to mid-polarity column is generally preferred. fishersci.com The most commonly used columns are fused silica (B1680970) capillary columns with a stationary phase of 5% phenyl-methylpolysiloxane. fishersci.com Examples include DB-5MS, HP-5MS, and Rtx-1 columns. mdpi.comresearchgate.netnih.gov These columns provide excellent separation for a wide range of compounds. The internal diameter (ID) and film thickness also play a role in resolution and sample capacity. fishersci.com

Temperature Program: A temperature program, or oven ramp, is used to elute the compounds from the column based on their boiling points and interaction with the stationary phase. A typical program starts at a lower initial temperature, holds for a short period, and then increases the temperature at a controlled rate to a final, higher temperature. nih.gov This allows volatile compounds to elute first, followed by less volatile compounds, ensuring sharp peaks and good separation. For example, an initial temperature of 100°C might be ramped at 30°C/min to a final temperature of 300°C. nih.gov

Interactive Table: GC Column and Temperature Conditions for Derivatized Tramadol Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column Type | DB-5 MS (5% phenyl-methylpolysiloxane) | nih.gov |

| Column Dimensions | 30 m × 0.25 mm i.d. × 0.25 µm film thickness | mdpi.comnih.gov |

| Carrier Gas | Helium | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Initial Temperature | 100°C (hold 1 min) | nih.gov |

| Temperature Ramp | Increase at 30°C/min | nih.gov |

| Final Temperature | 300°C (hold 2 min) | nih.gov |

Analysis of Electron Ionization (EI) Fragmentation Patterns of Trifluoroacetylated (+/-)-N-Desmethyltramadol

The structural elucidation of tramadol and its metabolites, particularly N-desmethyltramadol, using mass spectrometry can be challenging due to limited fragmentation, often yielding uninformative mass spectra dominated by a single amine-containing residue. researchgate.net To overcome this, chemical derivatization is employed. Trifluoroacetylation, using reagents like trifluoroacetic anhydride (TFAA), is a common strategy for derivatizing amine groups prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which typically utilizes Electron Ionization (EI). researchgate.net

Derivatization with a trifluoroacetyl group enhances the volatility of the analyte and, more importantly, directs the fragmentation process under EI, leading to more structurally informative mass spectra. The analysis of trifluoroacetylated (+/-)-N-desmethyltramadol reveals a characteristic fragmentation pattern. The high stability of fragments like the benzylcarbocation often influences the fragmentation pathways of such molecules. researchgate.net

The primary fragmentation of trifluoroacetylated N-desmethyltramadol involves cleavage of the bonds adjacent to the nitrogen atom and within the cyclohexyl ring. The presence of the trifluoroacetyl group introduces specific cleavage points, leading to the formation of characteristic ions. The key fragment ions are generated through alpha-cleavage relative to the nitrogen and the aromatic ring.

A plausible fragmentation pathway for trifluoroacetylated N-desmethyltramadol under EI would include the formation of a stable iminium ion and other characteristic fragments. The molecular ion (M+) would be observed, followed by fragmentation events such as the loss of the trifluoroacetyl group or cleavage of the cyclohexyl ring. The most prominent peak in the ESI-MS/MS spectra of N-desmethyltramadol (M2) is the iminium cation at m/z 44, which is indicative of the [CH2=NHCH3]+ fragment. researchgate.net After trifluoroacetylation, the fragmentation pattern becomes more complex and informative.

Table 1: Proposed EI Fragmentation Data for Trifluoroacetylated (+/-)-N-Desmethyltramadol

| Feature | Description |

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |

| Ionization Technique | Electron Ionization (EI) |

| Parent Compound | (+/-)-N-Desmethyltramadol |

| Derivatized Compound | (+/-)-N-DesmethylTrifluoroacetotramadol |

| Expected Key Fragments (m/z) | Fragments corresponding to the trifluoroacetylated amine moiety, cleavage of the cyclohexyl ring, and formation of stable benzyl (B1604629) cations. The specific m/z values would be the mass of the parent compound plus 96 (for the COCF3 group) minus the mass of lost neutral fragments. |

| Significance | Derivatization creates unique and predictable fragmentation patterns, allowing for confident identification and differentiation from other metabolites and matrix components. researchgate.net |

Integration of High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling and Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), has become an indispensable tool for comprehensive metabolite profiling and identification. nih.gov Its ability to provide accurate mass measurements with high resolution and sensitivity is critical for analyzing complex biological samples where numerous metabolites and endogenous compounds are present. nih.gov

In the context of tramadol metabolism, which can produce over 25 different metabolites, HRMS offers significant advantages over lower-resolution instruments. nih.gov Many of tramadol's phase I metabolites are isomers (e.g., O-desmethyltramadol and N-desmethyltramadol), possessing the same nominal mass. HRMS can distinguish these isomers based on their precise mass-to-charge ratios (m/z) and unique fragmentation patterns, which is crucial for understanding the metabolic pathways. mdpi.com The high mass accuracy of instruments like the Quadrupole Time-of-Flight (Q-TOF) minimizes the occurrence of false-positive identifications that can plague analyses on low-resolution systems. nih.gov

The use of this compound as an internal standard is vital in HRMS-based quantification. The deuterium labels provide a distinct mass shift without significantly altering the chemical properties or chromatographic retention time, allowing it to be easily distinguished from the endogenous, non-deuterated analyte. This ensures that any variability during sample preparation, injection, or ionization is accounted for, leading to highly accurate and precise quantification.

Advanced bioinformatic tools are often used to process the vast datasets generated by HRMS. Molecular networking, for example, is a powerful approach that clusters compounds with similar fragmentation spectra. nih.gov This allows for the rapid identification of drug metabolites, including previously unreported ones, by finding nodes in the network that are structurally related to the parent drug. nih.gov Studies have successfully used this workflow to identify numerous tramadol metabolites in urine and plasma, demonstrating the power of combining HRMS with sophisticated data analysis strategies. nih.gov

Challenges in Bioanalytical Assay Development and Strategies for Overcoming Them

The development of robust and reliable bioanalytical assays for quantifying drugs and their metabolites is a complex process fraught with challenges. These challenges are particularly pronounced when dealing with extensive metabolism, as seen with tramadol.

Common Challenges:

Matrix Effects: Biological matrices like plasma and urine are incredibly complex. Endogenous components can co-elute with the analyte of interest and either suppress or enhance its ionization in the mass spectrometer source, leading to inaccurate quantification. nih.gov

Selectivity and Specificity: Assays must be able to selectively quantify the target analyte in the presence of structurally similar compounds, such as isomers (O- and N-desmethyltramadol) and other metabolites. simbecorion.com Chromatographic separation is key to resolving these isomers before they enter the mass spectrometer. mdpi.com

Analyte Stability: Metabolites, particularly phase II conjugates like glucuronides and sulfates, can be unstable. nih.gov They may degrade or hydrolyze back to the parent drug during sample collection, storage, or processing. This requires specific strategies like immediate sample freezing, pH adjustment, or the use of enzyme inhibitors to ensure accurate measurement. nih.gov

Sensitivity: Achieving a low enough limit of quantification (LOQ) to measure therapeutic or trace concentrations of metabolites is often a challenge. nih.gov This requires optimizing every step of the method, from sample extraction and concentration to the sensitivity of the mass spectrometer.

Lack of a "Blank" Matrix: When measuring endogenous compounds that are also metabolites, finding a true blank matrix (a sample free of the analyte) for building the calibration curve is impossible. This necessitates alternative strategies, such as using a surrogate matrix or the standard addition method. nih.gov

Strategies for Overcoming Challenges:

The primary strategy to mitigate many of these issues is the proper use of a stable isotope-labeled internal standard (SIL-IS), such as this compound.

Role of the SIL-IS: An ideal internal standard co-elutes with the analyte and experiences the same matrix effects and variability in extraction recovery and ionization. sigmaaldrich.com By calculating the ratio of the analyte's response to the IS's response, these sources of error are effectively canceled out. The use of a deuterated standard is a cornerstone of high-quality quantitative bioanalysis by LC-MS.

Method Optimization: Rigorous optimization of sample preparation (e.g., solid-phase extraction or liquid-liquid extraction) is crucial to remove interfering matrix components. simbecorion.comwjbphs.com

Chromatography: Fine-tuning the liquid chromatography method, including the choice of column and mobile phase, is essential for separating isomeric metabolites and resolving the analyte from matrix interferences. mdpi.com

Validation: All bioanalytical methods must undergo rigorous validation to demonstrate their accuracy, precision, selectivity, stability, and robustness, in line with regulatory guidelines. This ensures the data generated is reliable for its intended purpose.

By combining careful method development, rigorous validation, and the use of appropriate internal standards like this compound, these bioanalytical challenges can be effectively overcome.

Application of +/ N Desmethyltrifluoroacetotramadol D3 in Preclinical Metabolism and Pharmacokinetic Research

In Vitro Metabolism Studies of Tramadol (B15222) and its N-Desmethyl Metabolites

In vitro systems are indispensable tools in early drug discovery for predicting a drug's metabolic profile in humans and preclinical species. springernature.com These systems, primarily employing liver-derived preparations, allow for the investigation of metabolic pathways and enzyme kinetics in a controlled environment. The main metabolic routes for tramadol are N- and O-demethylation, along with subsequent conjugation reactions. nih.govnih.gov The N-demethylation pathway, which produces N-desmethyltramadol (M2), is primarily catalyzed by specific cytochrome P450 enzymes. nih.govnih.gov

Liver microsomes and hepatocytes are the most common in vitro models for studying drug metabolism. wuxiapptec.com Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) isoforms. wuxiapptec.com Hepatocytes, being whole liver cells, contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic pathways. wuxiapptec.com

In these systems, tramadol is incubated with the liver preparation (microsomes or hepatocytes) and necessary cofactors, such as an NADPH-regenerating system, to initiate metabolic reactions. nih.govnih.gov Following incubation, analytical methods are used to identify and quantify the metabolites formed. Human liver microsomes have been shown to catalyze the NADPH-dependent metabolism of tramadol into its primary metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2), as well as minor secondary metabolites. nih.govresearchgate.net

The quantification of N-desmethyltramadol in these incubation samples is typically performed using LC-MS/MS. To achieve high accuracy and precision, a stable isotope-labeled internal standard is added to the samples. (+/-)-N-DesmethylTrifluoroacetotramadol-d3, or more commonly its non-derivatized form N-desmethyltramadol-d3, serves this purpose perfectly. nih.gov Its chemical properties are nearly identical to the actual M2 metabolite, ensuring it behaves similarly during sample extraction and chromatographic separation. However, its slightly higher mass due to the deuterium (B1214612) atoms allows the mass spectrometer to distinguish it from the non-labeled M2 metabolite produced in the incubation, correcting for any variability in the analytical process. nih.gov

Enzyme kinetic studies are performed to determine the affinity of an enzyme for a substrate (Km) and the maximum rate of the reaction (Vmax). These parameters help predict how a drug might be metabolized at different concentrations and can reveal species differences. For tramadol's N-demethylation, kinetic analyses have often revealed the involvement of multiple enzymes. nih.gov

In human liver microsomes, the N-demethylation of tramadol was best described by a two-site model, indicating both high-affinity and low-affinity enzymatic processes. nih.gov Studies in dog liver microsomes also showed biphasic kinetics for the formation of M2 from both (+)-tramadol and (-)-tramadol, consistent with the involvement of distinct high- and low-affinity enzymes. researchgate.net The metabolic stability of a compound, often expressed as its half-life (t½) or intrinsic clearance in an in vitro system, is a key parameter evaluated early in drug discovery to predict its clearance in vivo. wuxiapptec.com

Below is a table summarizing enzyme kinetic parameters for tramadol's N-demethylation (M2 formation) in human and dog liver microsomes.

| Species | Tramadol Form | Kinetic Model | Km (µM) | Vmax (pmol/mg/min) |

| Human | Racemic | High-Affinity Site | 1021 | - |

| Dog | (+)-Tramadol | High-Affinity | 11 ± 2 | 160 ± 10 |

| Dog | (+)-Tramadol | Low-Affinity | 1200 ± 200 | 1200 ± 100 |

| Dog | (-)-Tramadol | High-Affinity | 14 ± 4 | 70 ± 10 |

| Dog | (-)-Tramadol | Low-Affinity | 1100 ± 300 | 700 ± 100 |

Data compiled from studies in human and dog liver microsomes. nih.govresearchgate.net

Identifying the specific CYP450 isozymes responsible for a drug's metabolism is critical for predicting potential drug-drug interactions. For tramadol, the N-demethylation to M2 is catalyzed by multiple enzymes. Studies using cDNA-expressed human CYP isoforms have definitively shown that CYP2B6 and CYP3A4 are the primary enzymes responsible for the formation of N-desmethyltramadol. nih.govnih.gov The contribution of these enzymes was confirmed in studies where inhibitors of CYP3A4, such as troleandomycin, markedly reduced the formation of M2 in human liver microsome incubations. nih.gov While CYP2D6 is famous for its role in producing the active M1 metabolite, it is not significantly involved in the N-demethylation pathway. nih.govresearchgate.net In dogs, research suggests that CYP3A12 and CYP2C41 are involved in the N-demethylation of tramadol. nih.gov

In Vivo Preclinical Pharmacokinetic Investigations in Animal Models

In vivo pharmacokinetic studies in animal models are essential to understand how a drug and its metabolites behave in a whole organism. These studies provide data on clearance, volume of distribution, and bioavailability, which are used to predict human pharmacokinetics and design clinical trials. researchgate.netnih.gov Tramadol has been studied in a wide range of animal species, revealing significant differences in its metabolic profile compared to humans. nih.gov

Following administration of tramadol to animal models such as rats, dogs, or zebrafish, biological matrices like blood, plasma, and various tissues are collected over time to measure the concentrations of the parent drug and its metabolites. nih.govpan.plspandidos-publications.com As in in vitro studies, the accurate quantification of N-desmethyltramadol (M2) in these complex biological samples relies on robust analytical methods like LC-MS/MS, where an internal standard such as N-desmethyltramadol-d3 is indispensable. nih.govnih.gov

Studies have documented the presence and concentration of M2 in various species:

Rats: In isolated perfused rat liver studies, M2 was not detectable, suggesting it is a minor pathway in this model, while other metabolites (M1 and M5) were readily formed. nih.gov However, in vivo studies in rats have successfully quantified M2 enantiomers in plasma. researchgate.net

Dogs: In dogs administered tramadol, M2 is a major metabolite, often formed more efficiently than the active M1 metabolite. nih.govpan.pl Plasma concentrations of M2 are readily quantifiable following intravenous or intramuscular administration. pan.pl

Zebrafish: In zebrafish, both O- and N-desmethyltramadol were detected in brain tissue, with N-desmethyltramadol being found at a higher level than O-desmethyltramadol, indicating it is a primary metabolite in this species. spandidos-publications.com

The table below shows the limit of quantitation (LOQ) for N-desmethyltramadol (M2) in different analytical methods used for pharmacokinetic studies.

| Analyte | Matrix | Analytical Method | LOQ |

| N-desmethyltramadol (M2) | Human Plasma | HPLC | 5 ng/ml |

| N-desmethyltramadol (M2) | Rat Plasma | HPLC-MS/MS | 0.1 ng/ml |

Data compiled from published analytical methods. researchgate.netresearchgate.net

A significant finding from preclinical research is the substantial interspecies variation in tramadol metabolism. The balance between the O-demethylation (M1 formation) and N-demethylation (M2 formation) pathways differs markedly across species, which has important implications for translating animal data to humans. nih.govresearchgate.net

Humans vs. Animals: In humans, tramadol is excreted in urine with about 30% as the unchanged drug and 60% as metabolites. nih.gov In contrast, animals tend to metabolize tramadol much more rapidly, with only about 1% of a dose being excreted unchanged. nih.gov

Dogs: Dogs are often considered poor producers of the active M1 metabolite compared to humans. nih.gov Instead, the N-demethylation pathway leading to M2 is more prominent, which may explain differences in the drug's effects in this species. nih.govresearchgate.net

Rats: The metabolic profile in rats also differs from humans, with some studies indicating that M2 formation is a less significant pathway compared to M1 and M5 formation. nih.gov

Other Species: Studies in horses, donkeys, and camels also report high plasma levels of tramadol but negligible concentrations of the M1 metabolite, whereas M2 is more consistently produced. pan.plspandidos-publications.com Peafowl show dramatic differences in tramadol metabolism even when compared to another avian species, the bald eagle, underscoring the wide variation. researchgate.net

These interspecies differences highlight the importance of conducting metabolic studies in multiple preclinical species and using data from human-derived in vitro systems to best predict the metabolic fate of tramadol in patients. researchgate.net

Elucidation of Metabolic Pathways and Formation of Subsequent Metabolites

The metabolic pathway of a drug candidate is a complex cascade of biochemical reactions, primarily occurring in the liver, that modify the parent compound into various metabolites. These transformations are generally categorized into Phase I (functionalization) and Phase II (conjugation) reactions. The use of a stable isotope-labeled compound like this compound is instrumental in tracing these intricate pathways.

Based on the known metabolism of the parent compound, tramadol, the metabolic fate of N-desmethyltrifluoroacetotramadol is predicted to follow several key biotransformation routes. Tramadol itself undergoes significant metabolism, with two major initial pathways being O-demethylation to O-desmethyltramadol (M1) and N-demethylation to N-desmethyltramadol (M2). nih.govresearchgate.netclinpgx.org The enzyme primarily responsible for the clinically significant O-demethylation is Cytochrome P450 2D6 (CYP2D6), while N-demethylation is mediated by CYP3A4 and CYP2B6. clinpgx.orgnih.govnih.gov

For this compound, which is an analog of the M2 metabolite, further metabolism would proceed from this point. The core structure is susceptible to subsequent metabolic transformations. The primary expected metabolic reactions for this compound include:

O-demethylation: The methoxy (B1213986) group on the phenyl ring is a prime target for O-demethylation, a reaction also catalyzed by CYP2D6. This would lead to the formation of N,O-didesmethyltrifluoroacetotramadol.

Glucuronidation: The hydroxyl group on the cyclohexane (B81311) ring and the newly formed phenolic hydroxyl group after O-demethylation are susceptible to Phase II conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

Sulfation: Similar to glucuronidation, the hydroxyl groups can also undergo sulfation, another major Phase II conjugation pathway. nih.gov

Hydrolysis of the Trifluoroacetyl Group: While the trifluoroacetyl group is generally introduced to improve analytical properties, it could potentially be subject to hydrolysis by esterases, which would yield N-desmethyltramadol.

The deuterium labeling (d3) on the N-methyl group of the parent compound from which the desmethyl analog is derived provides a stable isotopic signature. In studies involving the parent drug, this labeling helps to differentiate between the endogenous and exogenous forms and their metabolites. For studies starting with this compound, the deuterium atoms are not present, but the principle of using labeled compounds remains central to metabolite discovery.

A summary of the predicted primary metabolic pathways for N-desmethyltrifluoroacetotramadol is presented below:

| Metabolic Reaction | Enzyme Family | Resulting Metabolite |

| O-demethylation | Cytochrome P450 (CYP2D6) | N,O-didesmethyltrifluoroacetotramadol |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |

| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugates |

| Hydrolysis | Esterases | N-desmethyltramadol |

Metabolite Identification and Characterization in Preclinical Samples utilizing Labeled Standards

The identification and structural elucidation of metabolites in complex biological matrices such as plasma, urine, and liver microsome incubates is a significant analytical challenge. The use of stable isotope-labeled standards, such as this compound, in conjunction with high-resolution mass spectrometry (HRMS) is a powerful strategy to overcome these challenges. nih.govmdpi.com

In a typical preclinical in vitro metabolism study, the test compound is incubated with liver microsomes or hepatocytes. Following the incubation, the samples are analyzed by liquid chromatography-mass spectrometry (LC-MS). The presence of a stable isotope label creates a unique mass signature that allows for the unambiguous identification of drug-related material from the background matrix.

The use of this compound as an internal standard is crucial for accurate quantification of its unlabeled counterpart and its metabolites in pharmacokinetic studies. nih.gov The deuterated standard co-elutes with the analyte but is distinguished by its higher mass-to-charge ratio (m/z). This allows for correction of any variability in sample preparation and instrument response. researchgate.net

For metabolite identification, a common technique is to analyze the sample for "metabolite pairs." The unlabeled compound and its potential metabolites will have a specific mass, while the deuterated standard and its corresponding metabolites will have a mass shift equal to the number of deuterium atoms. By searching the mass spectrometry data for these characteristic mass shifts, researchers can confidently identify novel metabolites.

For instance, if N-desmethyltrifluoroacetotramadol undergoes O-demethylation, the resulting metabolite will have a specific mass. If a deuterated analog were used in a parallel experiment, the O-desmethylated metabolite would exhibit a corresponding mass increase, confirming its identity.

The fragmentation pattern of the molecule in tandem mass spectrometry (MS/MS) provides further structural information. The presence of the trifluoroacetyl group and the core tramadol structure leads to characteristic fragment ions. The fragmentation of N-desmethyltramadol (M2) itself is known to produce a characteristic iminium ion. researchgate.net By comparing the fragmentation patterns of the parent compound and its potential metabolites, the site of metabolic modification can be deduced.

A hypothetical dataset from a preclinical metabolite identification study utilizing a labeled standard is presented below. This table illustrates how the mass shift between the unlabeled and labeled compounds and their metabolites facilitates identification.

| Analyte | Unlabeled m/z [M+H]+ | Labeled m/z [M+H]+ | Mass Shift (Da) | Proposed Identification |

| Parent Compound | 318.14 | 321.16 | 3 | (+/-)-N-DesmethylTrifluoroacetotramadol |

| Metabolite 1 | 304.12 | 307.14 | 3 | O-demethylated metabolite |

| Metabolite 2 | 494.19 | 497.21 | 3 | Glucuronide conjugate of parent |

| Metabolite 3 | 480.17 | 483.19 | 3 | Glucuronide conjugate of M1 |

This systematic approach, combining stable isotope labeling with high-resolution mass spectrometry, provides a robust and reliable method for the comprehensive characterization of metabolic profiles in preclinical research, which is essential for the safe and effective development of new therapeutic agents.

Role As a Reference Standard in Pharmaceutical and Research Quality Control

Development and Certification of Analytical Reference Standards for Research Applications

The development of an analytical reference standard like (+/-)-N-DesmethylTrifluoroacetotramadol-d3 is a meticulous process undertaken to ensure its suitability for its intended purpose. Manufacturers of reference materials operate under strict quality management systems, often in accordance with standards such as ISO 17034 for the production of reference materials and ISO/IEC 17025 for testing and calibration laboratories. This rigorous process ensures the material has the highest purity and is well-characterized.

The journey from a chemical substance to a certified reference standard involves several key stages:

Synthesis and Purification: The compound is synthesized and then purified to the highest possible degree to remove any impurities that could interfere with analytical results.

Structural Elucidation: A battery of analytical techniques is employed to confirm the chemical structure of the compound. These techniques often include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment: The purity of the standard is determined using various methods, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and titration. The purity value is crucial for the accurate preparation of standard solutions.

Certification: The certification process involves assigning a certified value for a property of the material, such as its purity or concentration in a solution. This value is accompanied by an uncertainty statement, providing a range within which the true value is expected to lie with a high level of confidence. The certification is often based on results from multiple analytical methods and sometimes from multiple laboratories to ensure accuracy. For instance, organizations like the U.S. Pharmacopeia (USP) employ a collaborative and rigorous review process involving expert committees to develop and approve their reference standards.

The certificate of analysis (CoA) that accompanies a reference standard is a critical document that provides all the relevant information about the material, including its certified properties, the methods used for certification, and its recommended storage conditions and expiry date.

Importance in Method Validation, Calibration, and Quality Assurance in Academic and Industrial Research Laboratories

In both academic and industrial research settings, this compound, as a deuterated internal standard, is invaluable for method validation, calibration, and ongoing quality assurance.

Method Validation: Before a new analytical method can be used for routine analysis, it must undergo a process of validation to demonstrate that it is fit for its intended purpose. Using a deuterated internal standard like this compound is crucial in this process. It helps to establish key performance characteristics of the method, including:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of measurements.

Specificity: The ability of the method to measure the analyte of interest without interference from other substances.

Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Calibration: In quantitative analysis, calibration is the process of establishing a relationship between the analytical signal and the concentration of the analyte. An internal standard is a compound added in a constant amount to all samples, standards, and blanks. The use of a deuterated internal standard is particularly advantageous in techniques like mass spectrometry. Because it has a slightly higher mass than the non-labeled analyte, it can be distinguished by the detector, yet it behaves almost identically during sample preparation, chromatography, and ionization. This co-elution and similar behavior compensate for variations in sample extraction, injection volume, and instrument response, leading to more accurate and precise quantification.

The table below illustrates how a deuterated internal standard is used to calculate a response factor (RF), which is then used to determine the concentration of the analyte in an unknown sample.

| Parameter | Analyte | Internal Standard |

| Concentration in Calibration Standard | 100 ng/mL | 100 ng/mL |

| Peak Area in Calibration Standard | 50,000 | 52,000 |

| Response Factor (RF) Calculation | (Analyte Area / IS Area) / (Analyte Conc. / IS Conc.) = (50,000 / 52,000) / (100 / 100) = 0.96 | |

| Peak Area in Unknown Sample | 45,000 | 51,000 |

| Calculated Analyte Concentration | (Analyte Area / IS Area) / RF * IS Conc. = (45,000 / 51,000) / 0.96 * 100 ng/mL = 91.9 ng/mL |

Quality Assurance: Internal quality control (IQC) procedures are essential for the continuous monitoring of the performance of analytical measurements to ensure that the results are reliable enough to be released. The routine use of reference standards like this compound is a key component of a laboratory's quality assurance program. By including control samples containing a known concentration of the analyte and the internal standard in each analytical run, laboratories can monitor the accuracy and precision of their measurements over time. Deviations from expected results can indicate problems with the analytical system that need to be addressed.

Ensuring Inter-Laboratory Comparability and Reproducibility of Research Data

The use of certified reference materials (CRMs) is fundamental to achieving comparability of measurement results between different laboratories. When laboratories use the same well-characterized reference standard, they are anchoring their measurements to a common point of reference. This helps to minimize systematic errors and biases that can arise from differences in analytical methods, instruments, and local calibrants.

The traceability of a measurement is the property whereby the result can be related to a reference through a documented, unbroken chain of calibrations. Certified reference materials provide this traceability to national or international standards. By using a CRM like this compound, a laboratory can ensure that its measurement results are traceable and therefore comparable to those produced by other laboratories using the same reference material.

This inter-laboratory comparability is crucial for:

Collaborative Research: When multiple research groups are working on the same project, it is essential that they can rely on each other's data.

Regulatory Submissions: Regulatory agencies require that the analytical data submitted in support of a new drug application be accurate and reliable. The use of certified reference standards is a key part of demonstrating this.

Proficiency Testing: Laboratories often participate in proficiency testing schemes where they analyze the same sample and their results are compared. The use of common reference materials is essential for these programs.

The following table provides an example of a typical Certificate of Analysis summary for a deuterated reference standard, which underpins its role in ensuring data quality and comparability.

| Property | Specification | Method |

| Chemical Formula | C15H17D3F3NO2 | |

| Molecular Weight | 320.33 | |

| Purity | 99.5% | HPLC |

| Isotopic Purity | 99.1% (d3) | Mass Spectrometry |

| Identity | Conforms to structure | 1H-NMR, Mass Spectrometry |

| Certified Value | 0.995 mg/mg (as is) | qNMR |

| Uncertainty | ± 0.005 mg/mg | |

| Date of Certification | January 2024 | |

| Storage Condition | -20°C |

Future Research Directions and Emerging Applications

Integration with Advanced Computational Chemistry and In Silico Modeling Approaches

The use of computational chemistry and in silico modeling has become an indispensable part of modern drug discovery and development. scilit.com These approaches allow for the prediction of molecular interactions, metabolic pathways, and pharmacokinetic profiles, thereby reducing the time and cost associated with laboratory-based research.

Future research will likely focus on creating highly detailed in silico models of tramadol's metabolic pathways. nih.gov In this context, "(+/-)-N-DesmethylTrifluoroacetotramadol-d3" can serve as a crucial reference standard for validating and refining these computational models. By comparing the predicted behavior of N-desmethyltramadol with the empirical data obtained using its deuterated and derivatized counterpart, researchers can enhance the accuracy of their models.

A study on the molecular interactions of tramadol (B15222) with antioxidant and detoxification enzymes using computational docking provides a glimpse into the potential applications. gsconlinepress.com Similar in silico studies could be extended to its metabolites, including the trifluoroacetyl derivative, to understand how structural modifications influence binding affinities and potential off-target effects. This could be particularly relevant for predicting drug-drug interactions and understanding the toxicological profile of tramadol and its metabolites. nih.gov

Molecular networking, a computational strategy for organizing and visualizing molecules based on their mass spectrometry fragmentation patterns, has been successfully used to identify tramadol metabolites. nih.govresearchgate.net The known fragmentation pattern of a standard like "this compound" can be integrated into these networks to increase the confidence in identifying related, and even novel, metabolites in complex biological samples. nih.govresearchgate.net

Table 1: Applications in Computational Chemistry

| Research Area | Application of this compound |

|---|---|

| Model Validation | Serves as a reference standard to validate and refine in silico models of tramadol metabolism. |

| Interaction Studies | Can be used in computational docking studies to understand the influence of derivatization on molecular interactions. |

| Metabolite Identification | Its known fragmentation pattern can be used in molecular networking to aid in the identification of other metabolites. |

Potential for Novel Applications in Metabolomics and Lipidomics Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for biomarker discovery and understanding disease mechanisms. nih.govresearchgate.net The accuracy and reliability of metabolomic studies heavily depend on the use of high-quality internal standards for the quantification of metabolites.